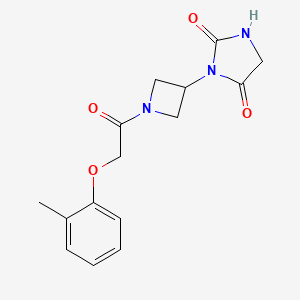

3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-10-4-2-3-5-12(10)22-9-14(20)17-7-11(8-17)18-13(19)6-16-15(18)21/h2-5,11H,6-9H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGADCNPXYAXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, which can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols. The imidazolidine-2,4-dione core can be introduced via condensation reactions with urea derivatives.

-

Step 1: Synthesis of Azetidine Ring

Reactants: β-amino alcohol, suitable cyclizing agent (e.g., tosyl chloride)

Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)

Product: Azetidine intermediate

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyloxy group, leading to the formation of corresponding quinones.

Reagents: Oxidizing agents like potassium permanganate or chromium trioxide

Conditions: Acidic or basic medium

-

Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.

Reagents: Reducing agents like lithium aluminum hydride

Conditions: Anhydrous conditions

-

Reagents: Nucleophiles like amines or thiols

Conditions: Solvent like acetonitrile, mild heating

Major Products

Oxidation Products: Quinones and related compounds

Reduction Products: Imidazolidine derivatives

Substitution Products: Azetidine derivatives with various substituents

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes an imidazolidine core, which is often associated with biological activity. Understanding its molecular configuration is crucial for exploring its potential applications.

Medicinal Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of imidazolidines exhibit significant anticancer properties. The specific compound may enhance the efficacy of existing chemotherapeutic agents or serve as a lead compound for new drug development.

- Case Study : A study demonstrated that imidazolidine derivatives could induce apoptosis in cancer cells, suggesting potential use in targeted cancer therapies .

-

Antimicrobial Properties :

- Compounds similar to 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione have shown effectiveness against various bacterial strains. This opens avenues for developing new antibiotics amidst rising antibiotic resistance.

- Research Findings : A comparative analysis indicated that certain azetidinone derivatives possess broad-spectrum antimicrobial activity, warranting further investigation into their mechanisms .

-

Anti-inflammatory Effects :

- The imidazolidine scaffold is known for its anti-inflammatory properties. The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Evidence : Experimental models have shown that similar compounds significantly reduce markers of inflammation, suggesting therapeutic potential .

Synthesis and Optimization

The synthesis of this compound has been optimized using various catalytic methods. For instance, iodine-catalyzed reactions under microwave irradiation have proven effective in synthesizing related compounds with high yields .

Table 1: Synthesis Conditions and Yields

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Iodine | 90 | 91 |

| Molecular Iodine | Neat | 98 |

| Solvent (Ethanol) | 70 | 70 |

Mechanism of Action

The mechanism of action of 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azetidine ring and imidazolidine-2,4-dione core can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the broader class of 2,4-dione heterocycles. Key structural analogs and their differences include:

Substituent Effects on Physicochemical Properties

Biological Activity

3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic compound with potential biological activities that warrant detailed investigation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features an imidazolidine core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar functional groups have been tested against various bacterial strains, showing inhibition of growth at concentrations as low as 10 µg/mL .

Anti-inflammatory Effects

Research has demonstrated that imidazolidine derivatives can modulate inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that these compounds can reduce inflammation in macrophage cultures stimulated with lipopolysaccharides (LPS) .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in inflammatory signaling pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins from arachidonic acid .

Study 1: Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazolidine and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, indicating potent antimicrobial activity .

Study 2: Anti-inflammatory Assessment

A study conducted by Zhang et al. (2020) evaluated the anti-inflammatory effects of various imidazolidine derivatives in a murine model of acute inflammation. The results showed that treatment with the compound significantly reduced paw edema compared to controls, suggesting its potential as an anti-inflammatory agent .

Data Tables

| Activity | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Antimicrobial (S. aureus) | 15 | High |

| Antimicrobial (E. coli) | 15 | High |

| Anti-inflammatory (edema reduction) | Significant reduction observed | High |

Q & A

Q. What are the critical steps in synthesizing 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, and how can yield optimization be achieved?

The synthesis typically involves multi-step routes starting with azetidine derivatives. Key steps include:

- Acylation : Reacting azetidine-3-yl intermediates with 2-(o-tolyloxy)acetyl chloride under anhydrous conditions (e.g., dry DCM, 0–5°C) to form the acetylated intermediate.

- Cyclization : Introducing the imidazolidine-2,4-dione moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in polar aprotic solvents (DMF or acetonitrile) at 40–60°C. Yield optimization requires precise stoichiometric control, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the azetidine and imidazolidine rings. For example, azetidine protons appear as distinct triplets (δ 3.2–4.0 ppm), while the imidazolidine carbonyl carbons resonate near δ 170–175 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to verify structural integrity.

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1750 cm⁻¹) and NH stretches (3300–3400 cm⁻¹) in the imidazolidine ring .

Q. What safety protocols are recommended for handling this compound?

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents (e.g., peroxides) due to potential exothermic reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electron density distribution, highlighting nucleophilic/electrophilic sites (e.g., carbonyl groups).

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) using force fields like AMBER. For example, the azetidine ring’s conformational flexibility may influence binding to kinase domains .

Q. What experimental strategies resolve contradictions in reported synthetic pathways for analogous compounds?

- Design of Experiments (DoE) : Apply factorial design (e.g., varying solvent polarity, temperature) to identify optimal conditions. For instance, replacing DMF with THF may reduce side-product formation in acylation steps .

- In Situ Monitoring : Use ReactIR or HPLC to track intermediate stability and reaction kinetics. Discrepancies in yields from literature (e.g., 60% vs. 80%) can be addressed by adjusting catalyst loading (e.g., 1.2 equiv vs. 1.5 equiv) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Core Modifications : Replace the o-tolyloxy group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity.

- Bioisosteric Replacement : Substitute the imidazolidine-dione with oxazolidinone to improve metabolic stability. Validate via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and ADMET profiling (e.g., microsomal stability) .

Q. What reactor design considerations are critical for scaling up synthesis?

- Continuous Flow Systems : Minimize exothermic risks during acylation by using microreactors with precise temperature control (±1°C).

- Membrane Separation : Integrate nanofiltration membranes (MWCO 500 Da) for in-line purification, reducing solvent waste .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acylation Temp. | 0–5°C | Prevents hydrolysis |

| Cyclization Solvent | DMF | Enhances solubility |

| Catalyst (EDC) | 1.2 equiv | Minimizes racemization |

| Purification | Silica gel (EtOAc/Hex) | Purity >95% |

Q. Table 2. Computational Tools for Reactivity Prediction

| Tool | Application | Reference |

|---|---|---|

| Gaussian 16 | DFT calculations for charge distribution | |

| GROMACS | MD simulations for protein-ligand interactions | |

| AutoDock Vina | Docking studies with kinase targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.